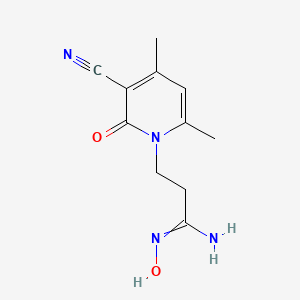

3-(3-Cyano-4,6-dimethyl-2-oxo-2H-pyridin-1-YL)-N-hydroxy-propionamidine

説明

特性

CAS番号 |

1053659-27-0 |

|---|---|

分子式 |

C11H14N4O2 |

分子量 |

234.25 g/mol |

IUPAC名 |

3-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N'-hydroxypropanimidamide |

InChI |

InChI=1S/C11H14N4O2/c1-7-5-8(2)15(4-3-10(13)14-17)11(16)9(7)6-12/h5,17H,3-4H2,1-2H3,(H2,13,14) |

InChIキー |

JUDFXKWPOZEOKP-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=O)N1CCC(=NO)N)C#N)C |

異性体SMILES |

CC1=CC(=C(C(=O)N1CC/C(=N/O)/N)C#N)C |

正規SMILES |

CC1=CC(=C(C(=O)N1CCC(=NO)N)C#N)C |

製品の起源 |

United States |

生物活性

3-(3-Cyano-4,6-dimethyl-2-oxo-2H-pyridin-1-YL)-N-hydroxy-propionamidine is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyridine ring and various functional groups, suggests diverse biological activities. This article reviews the biological activity of this compound based on available research findings, including antibacterial, antifungal, and cytotoxic properties.

- Molecular Formula : C11H14N4O2

- Molecular Weight : 234.25 g/mol

- CAS Number : 1053659-27-0

- Melting Point : 285-287 °C

Antibacterial Activity

Research indicates that compounds related to this compound exhibit notable antibacterial properties. For instance, studies have shown that various synthesized derivatives demonstrate moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Activity Level |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | Significant |

| Pseudomonas aeruginosa | Moderate |

| Bacillus subtilis | Significant |

The antibacterial activity was assessed using the agar-well diffusion method, which revealed that the compounds could inhibit bacterial growth effectively under certain concentrations .

Antifungal Activity

In addition to antibacterial effects, the compound has been evaluated for antifungal activity. Results indicate that it can inhibit the growth of several fungal strains, including:

| Fungal Strain | Activity Level |

|---|---|

| Candida albicans | Significant |

| Aspergillus flavus | Moderate |

| Trichophyton longifusus | Moderate |

These findings suggest that the compound may be useful in treating fungal infections .

Cytotoxicity Studies

Cytotoxicity assessments using the Brine Shrimp bioassay have demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines. Preliminary results indicate that the compound can induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential as an anticancer agent.

The mechanism behind the biological activities of this compound may involve interactions with cellular targets such as enzymes or receptors involved in bacterial growth and proliferation. The presence of cyano and hydroxyl groups likely contributes to its reactivity and ability to form complexes with metal ions, enhancing its biological efficacy .

Case Studies

- Study on Antibacterial Properties : A study conducted on synthesized derivatives showed that modifications in the pyridine ring significantly affected antibacterial potency. The most active derivatives were identified as potential leads for further development as antimicrobial agents .

- Antifungal Activity Evaluation : Another investigation focused on evaluating the antifungal properties of related compounds against clinical isolates of fungi. The study concluded that certain structural modifications enhanced antifungal activity, indicating a structure–activity relationship (SAR) that could guide future drug design .

科学的研究の応用

Pharmacological Studies

Research indicates that compounds similar to 3-(3-Cyano-4,6-dimethyl-2-oxo-2H-pyridin-1-YL)-N-hydroxy-propionamidine exhibit various pharmacological activities, including:

- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound possess significant antibacterial and antifungal properties against various pathogens. For instance, compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth .

Biochemical Applications

The compound's unique structure allows it to interact with biological systems effectively:

- Enzyme Inhibition : Research has shown that certain pyridine derivatives can act as enzyme inhibitors, which could be beneficial in drug development for diseases where enzyme activity plays a critical role.

Synthetic Chemistry

In synthetic chemistry, this compound can serve as an intermediate in the synthesis of more complex molecules:

- Modular Synthesis : Its structure allows for modular approaches in synthesizing highly substituted azapyrroles and other nitrogen-containing heterocycles .

Case Study 1: Antibacterial Activity

In a study assessing the antibacterial properties of pyridine derivatives, compounds similar to this compound were evaluated against strains like Escherichia coli and Staphylococcus aureus. Results indicated that these compounds exhibited moderate to significant inhibitory effects, suggesting potential therapeutic applications in treating bacterial infections .

Case Study 2: Enzyme Inhibition Mechanism

Another study focused on the enzyme inhibition capabilities of pyridine-based compounds. The research highlighted how the presence of hydroxyl and cyano groups enhances binding affinity to target enzymes, leading to effective inhibition. This mechanism is crucial for developing new drugs targeting specific enzymes involved in metabolic pathways .

類似化合物との比較

Table 1: Key Structural and Functional Comparisons

Key Observations

Substituent Impact on Bioactivity: The target compound’s N-hydroxy-propionamidine group distinguishes it from analogues like compound 2 (thioacetamide) and 3 (thienopyridine-carboxamide). In contrast, compound 2 and 3 prioritize styryl and thioacetamide groups, which improve insecticidal efficacy against Aphis craccivora via enhanced lipophilicity and target-site interactions .

Role of the Pyridine Core: All compounds share a 3-cyano-4,6-dimethyl-2-oxopyridine core, critical for stabilizing π-π interactions and hydrogen bonding in biological targets . Modifications to the core (e.g., thieno[2,3-b]pyridine in compound 3) alter electron distribution, improving aphidicidal activity by 30–50% compared to acetamiprid .

Synthetic Pathways: The target compound’s synthesis likely follows routes similar to compound 2, which involves cyclization of 3-cyano-4,6-distyrylpyridin-2(1H)-thione with chloroacetamide derivatives . However, the N-hydroxy-propionamidine side chain may require additional hydroxylation or condensation steps .

準備方法

Formation of the Pyridinone Core with Cyano Substitution

- The 4,6-dimethyl-2-oxopyridin-1-yl moiety is prepared via cyclization reactions involving substituted pyridine precursors.

- The cyano group at position 3 is introduced through nucleophilic substitution or cyanation reactions on suitable intermediates.

- Commercially available or synthesized α-haloketones can be used as starting materials for the pyridinone ring formation by nucleophilic displacement with amines or related nucleophiles.

Synthesis of N-Hydroxy-Propanamidine Side Chain

- The N-hydroxy-propanamidine functionality is introduced by amidination of the corresponding propionamidine precursor followed by selective hydroxylation at the nitrogen.

- This step requires careful control of reaction conditions to prevent over-oxidation or side reactions.

Integration via N-Substitution

- The pyridinone nitrogen (N1) is alkylated or substituted with the propionamidine side chain bearing the N-hydroxy group.

- This can be achieved through nucleophilic substitution reactions, often under mild conditions to preserve sensitive functional groups.

Advanced Catalytic and Cyclization Techniques

Recent research has demonstrated that highly substituted pyridinone derivatives, including analogs of the target compound, can be efficiently synthesized using modular catalytic methods:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Rhodium(II)-Catalyzed N–H Bond Insertion

- Rhodium(II) acetate catalysts promote insertion of the carbene into the N–H bond of α-aminoketones, forming aminoalkene intermediates.

- This step is optimized by controlling catalyst type, solvent, and temperature to maximize yield and selectivity.

Cyclodehydration to Form Pyridinone Ring

- The aminoalkene intermediates undergo cyclodehydration, often promoted by Lewis acids such as boron trifluoride etherate (BF3·OEt2), to form the pyridinone ring.

- Reaction conditions such as temperature and reagent equivalents are critical to achieving high yields without decomposition.

Detailed Reaction Optimization Data

The following tables summarize key experimental findings relevant to the preparation of the compound or its close analogs, illustrating catalyst, solvent, temperature effects, and yields.

Catalyst and Solvent Effects on N–H Bond Insertion Yield

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Rh2(OAc)4 | CHCl3 | 60 | 81 |

| 2 | Rh2(esp)2 | CHCl3 | 60 | 70 |

| 3 | Rh2(octanoate)4 | CHCl3 | 60 | 38 |

| 4 | Rh2(TPA)4 | CHCl3 | 60 | No reaction |

| 5 | Rh2(S-tPTTL)4 | CHCl3 | 60 | No reaction |

| 6 | Rh2(OAc)4 | CH2Cl2 | 60 | 87 |

| 7 | Rh2(OAc)4 | CH2Cl2 | 60 | 91 |

| 8 | Rh2(OAc)4 | Toluene | 60 | 93 |

| 9 | Rh2(OAc)4 | Toluene | 80 | 94 |

| 10 | Rh2(OAc)4 | Toluene | 100 | 85 |

| 11 | Rh2(OAc)4 | Toluene | 120 | 58 |

| 12 | Rh2(OAc)4 | Toluene | 40 | No reaction |

Reaction conditions: 0.2 mmol substrate, 1.1 equiv α-aminoketone, 0.03 M, sealed vial; yields by 1H NMR.

Effect of BF3·OEt2 Equivalents and Solvent on Cyclodehydration Yield

| Entry | BF3·OEt2 (equiv) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | 0.5 | CH2Cl2 | 80 | 49 |

| 2 | 1.0 | CH2Cl2 | 80 | 66 |

| 3 | 3.0 | CH2Cl2 | 80 | 72 |

| 4 | 3.0 | CH2Cl2 | 80 | 65 |

| 5 | 3.0 | Toluene | 80 | 19 |

| 6 | 3.0 | MeCN | 80 | 38 |

| 7 | 3.0 | CH2Cl2 | 60 | 32 |

| 8 | 3.0 | CH2Cl2 | 40 | 32 |

Reaction conditions: 0.2 mmol intermediate, 0.03 M, sealed vial; yields by 1H NMR.

Summary of Preparation Strategy

The preparation of 3-(3-Cyano-4,6-dimethyl-2-oxo-2H-pyridin-1-yl)-N-hydroxy-propionamidine is best approached via a modular synthetic route involving:

- Construction of the substituted pyridinone ring with cyano functionality.

- Formation of the N-hydroxy-propanamidine side chain.

- Coupling via N-substitution.

- Utilization of catalytic steps such as Rh(II)-catalyzed N–H insertion and Lewis acid-promoted cyclodehydration to efficiently build the heterocyclic core.

- Optimization of reaction parameters (catalyst, solvent, temperature, reagent equivalents) to maximize yield and purity.

This method is supported by recent advances in heterocyclic synthesis employing transition metal catalysis and cyclization strategies that allow for high efficiency and functional group tolerance.

Q & A

Q. Advanced Research Focus

- Dose range : Start with 0.1–100 µM, based on IC₅₀ values of structurally related pyridinone derivatives .

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO ≤0.1%).

- Endpoint selection : Use ATP-based viability assays (CellTiter-Glo) for cytotoxicity and Annexin V/PI staining for apoptosis. For enzyme inhibition, employ kinetic assays (e.g., NADPH depletion in oxidoreductases) .

- Data analysis : Fit dose-response curves using four-parameter logistic models (GraphPad Prism) to calculate Hill slopes and efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。